molecular formula C4H10N6 B12874858 5-Hydrazono-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-3-amine

5-Hydrazono-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-3-amine

Katalognummer: B12874858
Molekulargewicht: 142.16 g/mol
InChI-Schlüssel: JPAXOZBDUUXZAK-DAXSKMNVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydrazono-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the triazole family. This compound is known for its diverse chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a hydrazono group and a triazole ring, makes it an interesting subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazono-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with 1,4-dimethyl-1,2,4-triazole-3-thione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydrazono-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazono group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-Hydrazono-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Hydrazono-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar chemical properties.

    1,3,4-Oxadiazole: Another heterocyclic compound with a similar structure but different reactivity.

    1,2,3-Triazole: A triazole isomer with distinct chemical behavior.

Uniqueness

5-Hydrazono-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-3-amine is unique due to its hydrazono group, which imparts specific reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C4H10N6

Molekulargewicht

142.16 g/mol

IUPAC-Name

(5Z)-5-hydrazinylidene-1,4-dimethyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C4H10N6/c1-9-3(5)8-10(2)4(9)7-6/h6H2,1-2H3,(H2,5,8)/b7-4-

InChI-Schlüssel

JPAXOZBDUUXZAK-DAXSKMNVSA-N

Isomerische SMILES

CN\1C(=NN(/C1=N\N)C)N

Kanonische SMILES

CN1C(=NN(C1=NN)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.